molecular formula C18Cl15N B14131052 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline CAS No. 4181-19-5

2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline

Cat. No.: B14131052
CAS No.: 4181-19-5
M. Wt: 762.0 g/mol
InChI Key: OHWNYEYQUNRMKB-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline is a highly chlorinated aromatic amine. This compound is known for its significant stability and resistance to degradation, making it useful in various industrial applications. Its molecular formula is C18Cl15N, and it has a high molecular weight of 761.99 g/mol .

Preparation Methods

The synthesis of 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline typically involves the chlorination of aniline derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is usually carried out under controlled temperature and pressure conditions to ensure complete chlorination . Industrial production methods may involve large-scale chlorination reactors where the reaction parameters are meticulously controlled to achieve high yields and purity.

Chemical Reactions Analysis

2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chlorine gas, sulfuryl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline involves its interaction with cellular components, leading to disruption of normal cellular functions. The highly chlorinated structure allows it to interact with and disrupt lipid membranes, proteins, and nucleic acids. This disruption can lead to cell death or inhibition of cellular processes, making it effective as a pesticide .

Comparison with Similar Compounds

Similar compounds to 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline include:

The uniqueness of this compound lies in its dual pentachlorophenyl groups, which confer additional stability and reactivity compared to its analogs.

Properties

CAS No.

4181-19-5

Molecular Formula

C18Cl15N

Molecular Weight

762.0 g/mol

IUPAC Name

2,3,4,5,6-pentachloro-N,N-bis(2,3,4,5,6-pentachlorophenyl)aniline

InChI

InChI=1S/C18Cl15N/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33

InChI Key

OHWNYEYQUNRMKB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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